5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.449. The purity is usually 95%.
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Scientific Research Applications
Molecular Stability and Anticancer Properties
A detailed study on similar compounds, including benzimidazole derivatives that bear a 1,2,4-triazole structure, has been conducted to understand their tautomeric properties, conformations, and potential anticancer activities. These compounds exhibit stability in the thione form and show promising anti-cancer properties, highlighting the relevance of such structures in cancer research (Karayel, 2021).
Antimicrobial Activities
Research has also been conducted on various 1,2,4-triazole derivatives, demonstrating their efficacy in antimicrobial activities. This highlights the potential of 5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in the development of new antimicrobial agents (Bektaş et al., 2007).
5-HT2 Antagonist Activity
Compounds with a similar structure have shown promising results as 5-HT2 antagonists, indicating potential applications in neurological research and therapy. This suggests that this compound could be explored for its neurological implications (Watanabe et al., 1992).
Crystal Structure Analysis
The crystal structure analysis of similar triazolyl-benzimidazole compounds provides insights into their molecular interactions and stability. This is crucial for understanding the physical and chemical properties of such compounds, potentially guiding their applications in pharmaceuticals and material science (Karayel et al., 2015).
Properties
IUPAC Name |
3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-14-3-6-17(7-4-14)27-20(24-25-22(27)29)15-9-11-26(12-10-15)21(28)16-5-8-19(30-2)18(23)13-16/h3-8,13,15H,9-12H2,1-2H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWMQDVCXAYGCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.